![molecular formula C15H11ClN2O7 B14414307 5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoyl chloride CAS No. 81307-12-2](/img/structure/B14414307.png)
5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoyl chloride is an organic compound with a complex structure It is characterized by the presence of methoxy, nitro, and benzoyl chloride functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a methoxy-substituted benzene ring, followed by the introduction of the benzoyl chloride group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution patterns.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Safety measures are crucial due to the handling of hazardous reagents and the potential for exothermic reactions.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoyl chloride undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoyl chloride group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted benzoyl derivatives, amines, and other functionalized aromatic compounds.
Applications De Recherche Scientifique
5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoyl chloride involves its interaction with specific molecular targets. The nitro and benzoyl chloride groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. The methoxy group can influence the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzoyl chloride: Similar structure but lacks the nitro groups.
2-Nitro-4-methoxybenzoyl chloride: Similar but with different substitution patterns.
4-Nitrophenylmethoxybenzoyl chloride: Similar but with variations in the positioning of functional groups.
Uniqueness
5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoyl chloride is unique due to the combination of methoxy, nitro, and benzoyl chloride groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
81307-12-2 |
|---|---|
Formule moléculaire |
C15H11ClN2O7 |
Poids moléculaire |
366.71 g/mol |
Nom IUPAC |
5-methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoyl chloride |
InChI |
InChI=1S/C15H11ClN2O7/c1-24-13-6-11(15(16)19)12(18(22)23)7-14(13)25-8-9-2-4-10(5-3-9)17(20)21/h2-7H,8H2,1H3 |
Clé InChI |
CWHDTQDTDBWWRD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C(=O)Cl)[N+](=O)[O-])OCC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


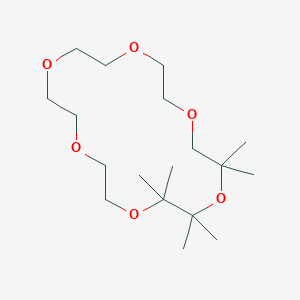
![(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B14414225.png)
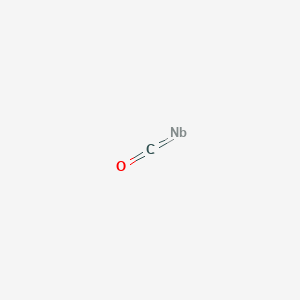
![2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14414232.png)

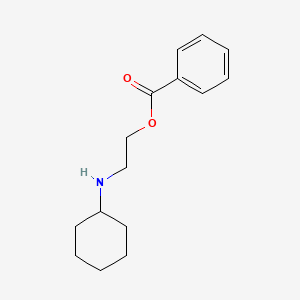
![Phosphonic acid, [2-phenyl-1-[(phenylmethyl)amino]ethyl]-, diethyl ester](/img/structure/B14414241.png)
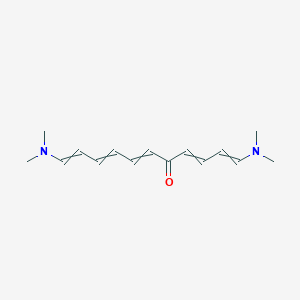
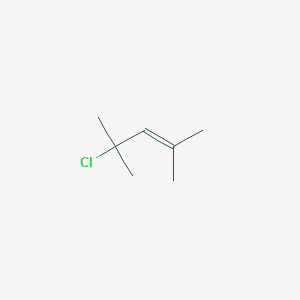
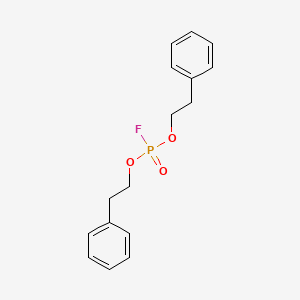

![4-Dodecylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate](/img/structure/B14414276.png)

![3-{[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14414287.png)
